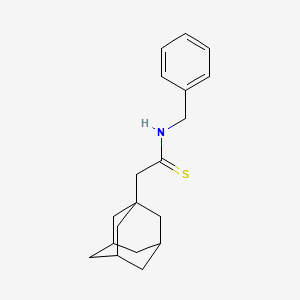

2-(Adamantan-1-YL)-N-benzylethanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)-N-benzylethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NS/c21-18(20-13-14-4-2-1-3-5-14)12-19-9-15-6-16(10-19)8-17(7-15)11-19/h1-5,15-17H,6-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPHXUCRQVHTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=S)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Adamantan 1 Yl N Benzylethanethioamide and Its Analogues

Retrosynthetic Analysis and Strategic Disconnection Approaches

A retrosynthetic analysis of the target molecule, 2-(Adamantan-1-YL)-N-benzylethanethioamide, suggests several logical disconnection points. The most apparent disconnection is at the thioamide C-N bond, leading to 2-(adamantan-1-yl)ethanethioic acid (or its reactive equivalent) and benzylamine (B48309). Alternatively, a functional group interconversion approach points to the corresponding amide, 2-(adamantan-1-yl)-N-benzylethanamide, as a key precursor, which can be readily converted to the target thioamide through a thionation reaction.

Further disconnection of the amide precursor at the C-N bond reveals 2-(adamantan-1-yl)acetic acid and benzylamine as starting materials. The 2-(adamantan-1-yl)acetic acid can be envisioned to derive from adamantane (B196018) itself through various functionalization strategies. Another key retrosynthetic strategy involves disconnecting the adamantyl group, which can be introduced via a Ritter-type reaction, a powerful method for forming N-alkyl amides. wikipedia.org This approach would involve reacting a suitable adamantyl precursor with a nitrile.

Development and Optimization of Synthetic Pathways for this compound

Based on the retrosynthetic analysis, several synthetic pathways can be developed and optimized for the preparation of this compound.

Thio-Ritter Type Reactions for Thioamide Formation

The Ritter reaction is a well-established method for the synthesis of N-alkyl amides from nitriles and a source of a carbocation, such as an alcohol or an alkene in the presence of a strong acid. wikipedia.org While not a direct route to thioamides, a "Thio-Ritter" type reaction, or a modification of the classical Ritter reaction, can be envisioned. A plausible approach involves the initial formation of the N-(1-adamantyl)acetamide via a Ritter reaction between an adamantane precursor like adamantan-1-ol and acetonitrile (B52724). capes.gov.brresearchgate.net The resulting amide can then be further elaborated and subsequently thionated.

The Ritter reaction itself has been shown to be effective for adamantane derivatives. For instance, adamantane can undergo intermolecular Ritter-type C–H amination with acetonitrile to form a nitrilium intermediate, which upon hydrolysis yields the corresponding acetamide. nih.gov This highlights the feasibility of incorporating the adamantyl moiety using this methodology.

Amidation and Thionation Routes

A more conventional and widely applicable approach involves a two-step sequence of amidation followed by thionation.

Amidation: The synthesis of the precursor amide, 2-(adamantan-1-yl)-N-benzylethanamide, can be achieved through standard peptide coupling methods. This would involve reacting 2-(adamantan-1-yl)acetic acid with benzylamine in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Thionation: The subsequent conversion of the amide to the desired thioamide is a common transformation in organic synthesis. organic-chemistry.org Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a widely used and effective thionating agent for this purpose. nih.gov The reaction typically involves heating the amide with Lawesson's reagent in an inert solvent like toluene (B28343) or xylene. Other thionating agents such as phosphorus pentasulfide (P4S10) can also be employed. organic-chemistry.org

| Step | Reactants | Reagents | Product |

| Amidation | 2-(Adamantan-1-yl)acetic acid, Benzylamine | DCC or EDC | 2-(Adamantan-1-yl)-N-benzylethanamide |

| Thionation | 2-(Adamantan-1-yl)-N-benzylethanamide | Lawesson's Reagent or P4S10 | This compound |

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. psu.eduasianpubs.org Both the amidation and thionation steps can potentially be accelerated using microwave-assisted protocols.

Microwave-assisted amide synthesis is well-documented and can be applied to the reaction between 2-(adamantan-1-yl)acetic acid and benzylamine. Similarly, microwave-assisted thionation of amides using Lawesson's reagent has been reported to be highly efficient. organic-chemistry.org The use of microwave energy can provide uniform heating, leading to faster and more controlled reactions, which is particularly beneficial for the synthesis of adamantane-containing compounds that can sometimes be sterically hindered. nih.govnih.gov The development of a one-pot microwave-assisted synthesis, combining the amidation and thionation steps, could offer an even more efficient route to the target molecule.

Preparation of Structurally Modified Analogues and Derivatives

The synthesis of structurally modified analogues of this compound is crucial for structure-activity relationship (SAR) studies. Modifications can be introduced at the N-benzyl group, the adamantane core, or the ethanethioamide linker.

N-Substituted Benzylethanethioamide Modifications

A variety of analogues can be prepared by modifying the N-benzyl substituent. This can be achieved by utilizing different substituted benzylamines in the amidation step of the synthetic sequence described in section 2.2.2. A diverse library of analogues can be generated by employing benzylamines with electron-donating or electron-withdrawing groups at various positions on the aromatic ring. Furthermore, other substituted amines can be used to explore the impact of different N-substituents on the properties of the final compounds. mdpi.comnih.gov

The general synthetic route would remain the same, involving the coupling of 2-(adamantan-1-yl)acetic acid with a desired primary or secondary amine, followed by thionation of the resulting amide. This modular approach allows for the systematic exploration of the chemical space around the N-substituent.

| Starting Amine | Resulting Amide | Resulting Thioamide |

| 4-Methylbenzylamine | 2-(Adamantan-1-yl)-N-(4-methylbenzyl)ethanamide | 2-(Adamantan-1-yl)-N-(4-methylbenzyl)ethanethioamide |

| 4-Chlorobenzylamine | 2-(Adamantan-1-yl)-N-(4-chlorobenzyl)ethanamide | 2-(Adamantan-1-yl)-N-(4-chlorobenzyl)ethanethioamide |

| Phenethylamine | 2-(Adamantan-1-yl)-N-phenethylethanamide | 2-(Adamantan-1-yl)-N-phenethylethanethioamide |

| Cyclohexylamine | N-Cyclohexyl-2-(adamantan-1-yl)ethanamide | N-Cyclohexyl-2-(adamantan-1-yl)ethanethioamide |

Adamantane Moiety Functionalization

The adamantane framework is amenable to a variety of functionalization reactions, which can be broadly categorized into direct C-H functionalization and modifications of pre-functionalized adamantanes. These approaches allow for the introduction of diverse substituents onto the adamantane cage, thereby enabling the fine-tuning of the molecule's properties.

Direct C-H functionalization is a powerful tool for introducing new functional groups onto the adamantane core. researchgate.netnih.govrsc.org Radical-based methods are particularly effective for activating the strong C-H bonds of adamantane. nih.govrsc.org For instance, photocatalysis has been employed for the selective functionalization of adamantane at the tertiary (bridgehead) position. nih.gov This can involve hydrogen atom transfer (HAT) processes to generate an adamantyl radical, which can then react with various radical acceptors. nih.gov

Acylation of adamantane is a common transformation that introduces a ketone, ester, or aldehyde group. nih.gov These acyladamantanes serve as versatile intermediates for further modifications. nih.gov Arylation of the adamantane core can be achieved through methods like photooxidation using 1,2,4,5-tetracyanobenzene (TCB). nih.gov

Beyond direct C-H functionalization, various synthetic methods exist for preparing functionalized adamantane compounds from already modified starting materials. researchgate.net These methods can introduce a wide range of functional groups, including amines, amides, and other heteroatom-containing moieties. researchgate.net The choice of functionalization strategy depends on the desired substituent and its position on the adamantane scaffold.

| Functionalization Method | Description | Key Reagents/Conditions | Potential Application for Adamantane-Thioamides |

|---|---|---|---|

| Direct C-H Functionalization (Radical) | Direct conversion of C-H bonds to C-C, C-N, or C-X bonds via radical intermediates. researchgate.netnih.govrsc.org | Photocatalysts (e.g., Iridium complexes), H-atom transfer agents, radical traps. nih.gov | Introduction of substituents to modulate lipophilicity, steric bulk, or introduce new interaction points. |

| Acylation | Introduction of an acyl group (ketone, ester, aldehyde) onto the adamantane core. nih.gov | Decatungstate photocatalysis for three-component synthesis of adamantyl ketones. nih.gov | Creation of intermediates for further elaboration, such as conversion to amines via reductive amination. |

| Arylation | Introduction of an aryl group onto the adamantane scaffold. nih.gov | Photooxidation using 1,2,4,5-tetracyanobenzene (TCB). nih.gov | Modification of electronic properties and introduction of moieties for π-stacking interactions. |

| Halogenation | Introduction of halogen atoms (Br, Cl) onto the adamantane cage. | Lewis acids, bromine. | Provides a handle for subsequent cross-coupling reactions to introduce a wide variety of functional groups. |

Heterocyclic Linker Integration

The integration of heterocyclic linkers between the adamantane moiety and other parts of a molecule is a common strategy in drug design to modulate physicochemical and pharmacological properties. nih.govmdpi.comresearchgate.netnih.gov In the context of adamantane-thioamides, heterocyclic linkers can replace the ethanethioamide portion, connecting the adamantane core to another functional group.

Various five-membered heterocyclic rings have been used as linkers. For example, 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have been successfully employed to connect adamantane with monoterpenoid residues. nih.govmdpi.comresearchgate.netnih.gov The synthesis of these conjugates often involves the initial formation of a key heterocyclic intermediate derived from an adamantane precursor. For instance, 5-(adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized from 2-(adamantane-1-carbonyl)hydrazine-1-carbothioamide through cyclocondensation under basic conditions. mdpi.com This triazole-thione can then be further modified, for example, by alkylation. nih.gov

Similarly, 1,3,4-thiadiazole derivatives can be prepared. The synthesis can proceed through the cyclocondensation of 2-(adamantane-1-carbonyl)hydrazine-1-carbothioamide under acidic conditions to yield the corresponding aminothiadiazole. mdpi.com This amine can then be acylated to introduce other molecular fragments. nih.gov Other heterocyclic systems that have been used as linkers in adamantane-containing compounds include 1,3-thiazole and thiophene. nih.gov

The choice of the heterocyclic linker and the synthetic route for its integration depends on the desired final structure and the compatibility of the functional groups present in the starting materials.

| Heterocyclic Linker | Synthetic Precursor from Adamantane | Method of Integration | Reference |

|---|---|---|---|

| 1,2,4-Triazole | 5-(Adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Alkylation of the triazole-thione. | nih.govmdpi.com |

| 1,3,4-Thiadiazole | 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine | Acylation of the amino group. | nih.govmdpi.com |

| 1,3-Thiazole | - | Used as a linker between a geranyl fragment and usnic acid moiety in a Tdp1 inhibitor. | nih.gov |

| Thiophene | - | Connects an octahydro-2H-chromen-4-ol scaffold with an adamantyl residue in a Tdp1 inhibitor. | nih.gov |

Green Chemistry Approaches in the Synthesis of Adamantane-Thioamides

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of thioamides, including those with an adamantane moiety, several green approaches can be considered. These include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods.

A notable green protocol for thioamide synthesis involves the use of a deep eutectic solvent (DES), specifically a choline (B1196258) chloride-urea mixture. rsc.org This method allows for the reaction of aldehydes or ketones, secondary amines, and elemental sulfur to produce a wide variety of thioamides in good to excellent yields. rsc.org The reaction is mild, direct, and does not require an additional catalyst. rsc.org The DES can also be recycled and reused multiple times without a significant loss of activity. rsc.org While this method has not been explicitly reported for adamantane-containing substrates, its broad applicability suggests it could be a viable green route for the synthesis of adamantane-thioamides.

Another green approach involves conducting reactions in water, which is a non-toxic and readily available solvent. A method for the synthesis of thioamides in water has been developed, which avoids the need for organic solvents and energy-intensive workups. organic-chemistry.org Furthermore, catalyst-free and solvent-free conditions for the Willgerodt-Kindler reaction have been reported for the preparation of aryl thioamides, which could potentially be adapted for adamantane-containing starting materials. mdpi.com

The use of elemental sulfur as the sulfur source is also considered a green aspect, as it is an abundant and low-cost reagent. chemistryviews.org Three-component reactions involving an organic halide, an amide, and elemental sulfur have been developed for thioamide synthesis, which avoid the use of transition metals. chemistryviews.org

| Green Approach | Description | Key Features | Potential for Adamantane-Thioamide Synthesis |

|---|---|---|---|

| Deep Eutectic Solvents (DES) | Use of a choline chloride-urea mixture as a recyclable and biodegradable solvent. rsc.org | Mild conditions, catalyst-free, high yields, recyclable solvent. rsc.org | Applicable to the synthesis from adamantane aldehydes/ketones and amines. |

| Aqueous Synthesis | Using water as the reaction medium. organic-chemistry.org | Avoids organic solvents, simplifies workup. organic-chemistry.org | Could be adapted for water-soluble adamantane precursors. |

| Catalyst- and Solvent-Free Conditions | Reactions performed under neat conditions without a catalyst. mdpi.com | Reduces waste and avoids catalyst contamination of the product. mdpi.com | Potentially applicable for specific reaction types like the Willgerodt-Kindler reaction with adamantane substrates. |

| Use of Elemental Sulfur | Employing elemental sulfur as an inexpensive and environmentally friendly sulfur source. chemistryviews.org | Abundant reagent, can be used in metal-free reactions. chemistryviews.org | Directly applicable to many thioamide synthesis routes starting from adamantane derivatives. |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govuobaghdad.edu.iq For a hypothetical study of 2-(Adamantan-1-YL)-N-benzylethanethioamide, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to optimize the molecular geometry and determine its electronic properties. nih.gov

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A larger energy gap suggests higher stability and lower reactivity. These calculations would also yield other electronic properties as detailed in the table below.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Would indicate the molecule's susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Would indicate the molecule's susceptibility to nucleophilic attack. |

| Energy Gap (HOMO-LUMO) | Difference in energy between HOMO and LUMO. | A key indicator of kinetic stability and chemical reactivity. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Important for understanding its behavior in redox reactions. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Relates to the molecule's ability to act as an oxidizing agent. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Furthermore, DFT calculations are instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies from IR and Raman spectra can be calculated and compared with experimental data to confirm the molecular structure. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. uobaghdad.edu.iq

Thioamides can exist in tautomeric forms, primarily the thione (C=S) and thiol (C-SH) forms. Quantum chemical calculations would be essential to determine the relative stabilities of the thione and thiol tautomers of this compound. By calculating the total electronic energies of the optimized geometries of each tautomer, the more stable form in the gas phase and in different solvents (using continuum solvation models like PCM) could be identified. nih.gov The energy barriers for the interconversion between tautomers could also be calculated to understand the kinetics of this process. Similarly, the energetic profiles of different rotational isomers (conformers) arising from bond rotations would be investigated to identify the most stable conformations.

Molecular Dynamics Simulations for Conformational Analysis in Solution

While quantum chemical calculations provide information about static structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule in a dynamic environment, such as in solution. ias.ac.inmdpi.com An MD simulation of this compound, typically in a box of explicit water molecules, would reveal how the molecule behaves over time. nih.gov

This simulation would track the trajectories of all atoms, providing insights into:

Conformational Flexibility: Identifying the accessible conformations and the transitions between them.

Solvent Effects: Understanding how the interactions with solvent molecules influence the preferred conformation.

Hydrogen Bonding: Analyzing the intramolecular and intermolecular hydrogen bonding patterns.

The results of an MD simulation are often analyzed by plotting the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the molecule and the flexibility of its different parts. mdpi.com

Molecular Docking Studies with Biological Targets

Given the prevalence of adamantane (B196018) derivatives as bioactive compounds, a crucial step in the computational investigation of this compound would be to explore its potential interactions with biological targets using molecular docking. nih.govmdpi.com This technique predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the complex at the atomic level. nih.gov

Molecular docking simulations would be performed against various protein targets known to be modulated by adamantane-containing ligands. Potential targets could include viral proteins, enzymes like cholinesterases, or 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.govnih.gov The docking algorithm would generate multiple possible binding poses of the thioamide within the active site of the target protein. These poses are then scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.

Table 2: Hypothetical Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Acetylcholinesterase (AChE) | - | - | - |

| Butyrylcholinesterase (BChE) | - | - | - |

| 11β-HSD1 | - | - | - |

| Influenza A M2 Proton Channel | - | - | - |

| (This table is for illustrative purposes only, as no actual docking studies have been performed on this compound.) |

Following the prediction of the binding mode, a detailed analysis of the ligand-protein interactions is conducted. nih.gov This involves identifying the specific amino acid residues in the protein's active site that interact with the ligand and characterizing the nature of these interactions. ebi.ac.uk For this compound, this would involve looking for:

Hydrophobic Interactions: The bulky and lipophilic adamantane cage is expected to form significant hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

Hydrogen Bonds: The thioamide group (specifically the N-H proton and the sulfur atom) could act as a hydrogen bond donor and acceptor, respectively.

Pi-Pi Stacking: The benzyl (B1604629) group could engage in pi-pi stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.

This interaction profile is crucial for understanding the basis of molecular recognition and for guiding future efforts in structure-based drug design to improve the potency and selectivity of the compound.

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or the structure of the target's binding site (structure-based).

For a molecule like this compound, a ligand-based pharmacophore model could be developed if a set of structurally similar compounds with known biological activity were available. The key pharmacophoric features would likely include:

A hydrophobic (HY) feature: Represented by the bulky and lipophilic adamantane cage.

A hydrogen bond acceptor (HBA): The sulfur atom of the thioamide group.

A hydrogen bond donor (HBD): The nitrogen atom of the thioamide group.

An aromatic ring (AR): The N-benzyl substituent.

These features can be spatially mapped to create a 3D query for virtual screening of large compound libraries. Virtual screening is a computational technique that allows for the rapid assessment of vast collections of chemical compounds to identify those that are most likely to bind to a drug target. By using a pharmacophore model of this compound as a filter, researchers could identify novel molecules with diverse core structures that share the same essential binding features, potentially leading to the discovery of new lead compounds.

Furthermore, reverse virtual screening could be employed to identify potential biological targets for this compound. In this approach, the molecule is docked against a library of known protein structures to predict its most likely binding partners, thereby elucidating its potential mechanism of action.

Table 1: Potential Pharmacophoric Features of this compound and Their Roles in Molecular Recognition.

| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Role in Target Binding |

|---|---|---|

| Hydrophobic (HY) | Adamantane cage | Anchoring the ligand in a hydrophobic pocket of the binding site. |

| Hydrogen Bond Acceptor (HBA) | Thioamide sulfur | Forming hydrogen bonds with donor residues in the target protein. |

| Hydrogen Bond Donor (HBD) | Thioamide nitrogen | Forming hydrogen bonds with acceptor residues in the target protein. |

| Aromatic Ring (AR) | Benzyl group | Engaging in π-π stacking or hydrophobic interactions. |

Prediction of Molecular Descriptors for Structure-Property Correlation

Molecular descriptors are numerical values that encode chemical information and can be used to predict the physicochemical properties, biological activity, and pharmacokinetic profiles of molecules. For this compound, a variety of molecular descriptors can be calculated to establish structure-property correlations. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic descriptors.

Quantitative Structure-Activity Relationship (QSAR) studies on analogous adamantane derivatives have shown that lipophilicity (logP), molecular weight, and topological polar surface area (TPSA) are often critical determinants of biological activity. mdpi.com For instance, the high lipophilicity conferred by the adamantane group can enhance membrane permeability and oral absorption, but it may also lead to increased metabolic clearance.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can also be predicted using molecular descriptors. For example, descriptors such as the number of hydrogen bond donors and acceptors are used in Lipinski's rule of five to predict oral bioavailability. Computational tools can provide predictions for properties like blood-brain barrier permeability, aqueous solubility, and potential for hERG channel inhibition.

Table 2: Predicted Molecular Descriptors for a Representative Adamantane Derivative and Their Significance.

| Molecular Descriptor | Predicted Value Range (for similar compounds) | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight (MW) | 300 - 500 g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | 3 - 5 | Affects solubility, permeability, and metabolic stability. |

| Topological Polar Surface Area (TPSA) | 40 - 90 Ų | Correlates with membrane permeability and oral bioavailability. |

| Number of Hydrogen Bond Donors | 1 - 2 | Important for target binding and solubility. |

| Number of Hydrogen Bond Acceptors | 1 - 3 | Important for target binding and solubility. |

| Number of Rotatable Bonds | 4 - 8 | Influences conformational flexibility and binding affinity. |

Disclaimer: The computational analysis presented in this article is based on the application of established methodologies to the chemical structure of this compound and is informed by research on structurally related adamantane derivatives. No specific experimental or computational studies on this exact compound were found in the reviewed literature.

In Vitro Biological and Biochemical Activity Profiling

Enzyme Inhibition Studies

Adamantane (B196018) derivatives have been explored as inhibitors of various enzymes, where the bulky, lipophilic adamantyl group can interact with hydrophobic pockets in enzyme active sites. The thioamide moiety, an isostere of the amide bond, can also play a critical role in enzyme binding and inhibition through its distinct electronic and hydrogen-bonding properties. chemrxiv.orgchemrxiv.org

Research into adamantane derivatives has identified several enzyme targets, primarily within the hydrolase and oxidoreductase families.

One notable target is soluble epoxide hydrolase (sEH) , a hydrolase that plays a role in inflammation and pain signaling. Adamantane-containing ureas, which are structurally related to thioamides, have been shown to be potent inhibitors of sEH. tandfonline.com

Another enzyme class targeted by adamantane derivatives is 11β-hydroxysteroid dehydrogenase (11β-HSD) , an oxidoreductase involved in glucocorticoid metabolism. Various adamantane derivatives have been investigated as inhibitors of 11β-HSD1.

Thioamide-containing compounds have also been identified as potent inhibitors of histone lysine (B10760008) methyltransferase ASH1L , an enzyme involved in epigenetic regulation. In this context, the thioamide group was found to be crucial for inhibitory activity. tandfonline.comnih.gov Furthermore, some thioamides act as prodrugs that are activated by mycobacterial monooxygenases, leading to the inhibition of enoyl reductase InhA, an enzyme essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. tandfonline.comtandfonline.com

The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). While specific data for 2-(Adamantan-1-YL)-N-benzylethanethioamide is unavailable, studies on related compounds provide insight into the potential potency of this class of molecules.

For instance, thioamide-containing inhibitors of histone lysine methyltransferase ASH1L have been developed with IC50 values in the micromolar range. One such compound exhibited an IC50 value of 4 µM. nih.gov The replacement of the thioamide with an amide in these inhibitors can lead to a nearly 100-fold reduction in inhibitory potency, highlighting the importance of the sulfur atom for activity. tandfonline.comnih.gov

The table below summarizes the IC50 values for some adamantane derivatives against various enzyme targets.

| Compound Class | Enzyme Target | IC50 (µM) |

| Thioamide-containing compounds | Histone lysine methyltransferase ASH1L | 4 - 50.5 |

| Adamantane derivatives | Influenza A virus M2 proton channel | 8.1 - 34.0 |

| Adamantane derivatives | 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) | Varies |

Note: The data presented is for structurally related compounds and not for this compound.

The mechanism by which a compound inhibits an enzyme can be classified as competitive, non-competitive, uncompetitive, or mixed. This classification is determined by how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

While specific mechanistic studies on this compound are not available, the broader class of adamantane derivatives has been shown to exhibit various modes of inhibition. For example, adamantane amine derivatives inhibit the influenza virus M2 proton channel through a distinct mechanism from that of polyamines, suggesting different binding sites. nih.gov

The thioamide moiety itself can contribute to the mechanism of inhibition. For instance, thioamide-containing compounds have been designed as mechanism-based inhibitors. In the case of sirtuin enzymes, a subclass of histone deacetylases, modification of a substrate with a thioamide can lead to the formation of a long-lived covalent adduct in the active site, resulting in potent inhibition. chemrxiv.org This suggests that thioamide derivatives can act as irreversible or tightly binding inhibitors.

Inhibitory selectivity refers to an inhibitor's ability to preferentially bind to a specific enzyme over others. This is a crucial aspect of drug development to minimize off-target effects. Adamantane derivatives have been investigated for their selective inhibition of certain enzyme isoforms. For example, research on 3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-HSD1 inhibitors focused on achieving selectivity over other related enzymes.

The structural characteristics of both the adamantane group and the thioamide moiety can be modified to enhance selectivity. The bulky and rigid nature of the adamantane scaffold can be exploited to achieve specific interactions within the binding pocket of a target enzyme, thereby conferring selectivity.

Antiproliferative Activity Assessment

The antiproliferative activity of adamantane derivatives, including those with thioamide-related functionalities, has been evaluated against various cancer cell lines.

Several studies have demonstrated the growth inhibitory effects of adamantane-containing compounds on a range of human cancer cell lines. A study on novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives showed significant antiproliferative activity. nih.gov Specifically, S-arylmethyl derivatives of N-(adamantan-1-yl)carbothioamides displayed generalized antiproliferative activity against three human tumor cell lines with IC50 values below 10 μM. nih.gov

The table below presents the antiproliferative activities (IC50 values) of selected adamantane-isothiourea and related derivatives against various human cancer cell lines.

| Compound Type | Cell Line | Cancer Type | IC50 (µM) |

| 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates | MCF-7 | Breast Adenocarcinoma | < 10 |

| HepG2 | Hepatocellular Carcinoma | < 10 | |

| HCT-116 | Colon Carcinoma | < 10 | |

| Benzyl (B1604629) and phenethyl analogs of makaluvamines | MCF-7 | Breast Cancer | 1.8 - 2.8 |

| Benzothiazole derivatives | AsPC-1, Capan-2, BxPC-3 | Pancreatic Cancer | Low micromolar |

| PTJ64i, PTJ86i | Paraganglioma | Low micromolar |

Note: The data presented is for structurally related compounds and not for this compound. The specific IC50 values for the first compound type were reported as a range. nih.govnih.govnih.gov

These findings indicate that the combination of an adamantane moiety with a thioamide or a related functional group can lead to potent antiproliferative agents. The lipophilicity of the adamantane group may enhance cellular uptake, while the thioamide portion can engage in specific interactions with biological targets within the cancer cells. nih.gov

Based on a comprehensive search of available scientific literature, there is no information on the chemical compound “this compound” regarding its in vitro biological and biochemical activity, antimicrobial efficacy, or receptor modulatory investigations.

Therefore, the requested article focusing solely on the specified chemical compound and adhering to the provided outline cannot be generated at this time due to the absence of research data on this specific molecule.

Receptor Modulatory Investigations

Ligand Binding Affinity Studies (e.g., Cannabinoid Receptors)

The adamantane moiety is a recognized component in a variety of synthetic cannabinoid receptor ligands. Its bulky, cage-like structure can occupy the lipophilic pockets of the cannabinoid receptors, CB1 and CB2, often leading to high binding affinity. Studies on tricyclic cannabinoid analogues where the traditional C3 side chain is replaced with an adamantyl group have demonstrated that this substitution can enhance both affinity and selectivity for the CB1 receptor. nih.govresearchgate.net

For instance, the compound (-)-3-(1-adamantyl)-Δ⁸-tetrahydrocannabinol (AM411) showed improved affinity and selectivity for the CB1 receptor compared to its non-adamantane counterparts. nih.gov Further research into 3'-functionalized adamantyl cannabinoids has produced ligands with high affinities for both CB1 and CB2 receptors. nih.gov The introduction of substituents on the adamantane ring itself can modulate the binding affinity and selectivity, indicating that the adamantane group is not merely a passive lipophilic anchor but an active participant in the ligand-receptor interaction. nih.gov

While this compound is not a classical cannabinoid structure, the presence of the adamantyl group suggests a potential for interaction with cannabinoid receptors. The flexibility of the ethanethioamide linker could allow the adamantane cage and the N-benzyl group to orient themselves within the receptor's binding site. The binding affinities of several adamantyl-containing cannabinoid ligands are presented below to illustrate this potential.

Binding Affinities of Representative Adamantyl Cannabinoids at CB1 and CB2 Receptors

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Selectivity |

|---|---|---|---|

| AM411 | 4.7 ± 0.8 | 32.8 ± 4.5 | CB1 (7-fold) |

| AM4054 (9-hydroxymethyl HHC analog) | 1.5 ± 0.3 | 11.3 ± 2.1 | CB1 (7.5-fold) |

| AM994 (isothiocyanate analog) | 1.9 ± 0.3 | 1.2 ± 0.2 | Non-selective |

| AM993 (azido analog) | 2.2 ± 0.4 | 3.1 ± 0.5 | Non-selective |

Downstream Signal Transduction Pathway Analysis

Cannabinoid receptors CB1 and CB2 are G-protein coupled receptors (GPCRs), primarily coupling to the Gi/o protein. nih.govcaymanchem.com Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This reduction in cAMP subsequently modulates the activity of downstream effectors like protein kinase A (PKA), affecting numerous cellular processes. nih.gov

Functional assays performed on adamantyl-containing cannabinoids confirm their ability to engage this signaling pathway. For example, adamantyl cannabinoids that bind to the CB1 receptor have been shown to act as full or partial agonists, effectively inhibiting forskolin-stimulated cAMP accumulation in cells expressing the receptor. nih.govnih.gov The potency of these compounds in functional assays often correlates with their binding affinity. Some functionalized adamantyl analogs, however, have been observed to act as antagonists or inverse agonists at the CB2 receptor, causing an increase in cAMP levels. nih.gov

This evidence suggests that if this compound were to bind to cannabinoid receptors, it would likely modulate the adenylyl cyclase/cAMP signaling cascade. Its specific effect—agonist or antagonist activity—would depend on the precise conformational change it induces in the receptor upon binding.

Other Relevant Biological Activities

Beyond cannabinoid receptor modulation, the structural features of this compound suggest potential for other biological activities, notably anti-inflammatory effects and neurochemical modulation.

Anti-inflammatory Potential

Adamantane derivatives have been a subject of interest in the development of anti-inflammatory agents. nih.govresearchgate.net The lipophilic nature of the adamantane group facilitates passage through cell membranes and interaction with inflammatory targets.

One study on N-adamantyl-4-methylthiazol-2-amine (KHG26693) demonstrated significant anti-inflammatory and antioxidative properties in lipopolysaccharide (LPS)-activated microglial cells. nih.gov The compound was found to suppress the production of key inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS). The mechanism of action involved the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, the anti-inflammatory effects were mediated through the inhibition of the TLR4-dependent nuclear factor kappa B (NF-κB) signaling pathway and the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov

Another series of adamantane-containing molecules was found to inhibit inflammation in a mouse paw edema model, with a proposed mechanism involving the activation of the lipoxygenase and/or complement systems, distinct from the action of many traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Given these findings, it is plausible that this compound could exhibit anti-inflammatory activity by modulating key inflammatory pathways such as NF-κB, COX-2, or iNOS.

Neurochemical Modulation (e.g., Cholinesterase activity)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. bg.ac.rs Several studies have identified adamantane-based compounds as effective cholinesterase inhibitors. bg.ac.rsnih.govnih.gov The bulky adamantane cage can effectively interact with the active or peripheral anionic sites of these enzymes.

A study of adamantyl-based ester derivatives revealed inhibitory activity against both AChE and BChE. nih.govnih.gov The potency of these compounds was influenced by the nature and position of substituents on an associated phenyl ring, highlighting a clear structure-activity relationship. For example, compound 2e, bearing 2,4-dichloro substituents, was the most potent AChE inhibitor in its series. nih.gov Similarly, a series of 4-aminoquinolines bearing an adamantane moiety were found to be very potent inhibitors of both AChE and BChE, with inhibition constants (Ki) in the nanomolar to low micromolar range. bg.ac.rs

The structural similarity of this compound to these active compounds suggests it may also possess the ability to inhibit cholinesterase activity. The N-benzyl group could further contribute to binding within the aromatic gorge of the enzyme's active site.

Cholinesterase Inhibitory Activity of Representative Adamantane Derivatives

| Compound Series | Derivative | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|---|

| Adamantyl-based Esters nih.gov | 2e (2,4-dichloro) | 77.15 | 306.77 |

| 2f (2-methyl) | 174.98 | >1500 | |

| 2g (3-methyl) | 190.99 | >1500 | |

| 2j (3-methoxy) | 261.11 | 223.30 | |

| 4-Aminoquinoline Adamantanes (Ki values) bg.ac.rs | Compound 5 | 0.075 µM | 0.14 µM |

| Compound 19 | 1.7 µM | 9.8 µM |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications of 2-(Adamantan-1-YL)-N-benzylethanethioamide and its Analogues with Biological Potency

While direct structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, a correlative analysis can be derived from research on analogous adamantane-containing structures. The biological potency of such compounds is highly dependent on the nature of the substituents on the adamantane (B196018) core, the linker, and the terminal aromatic group.

Research on various adamantane derivatives reveals critical insights. For instance, in a series of adamantyl isothiocyanates studied for their anti-cancer properties, the length and nature of the alkyl chain connecting the adamantane cage to the isothiocyanate group were crucial determinants of inhibitory potency. nih.gov An analogue with a three-carbon aliphatic bridge between the adamantane and the functional group displayed the maximum growth inhibition in several cancer cell lines. nih.gov This suggests that the ethanethioamide linker in the title compound plays a significant role in orienting the adamantane and benzyl (B1604629) groups for optimal target interaction.

Modifications to the terminal aromatic ring also significantly impact activity. In studies of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, substitutions on the terminal phenyl ring led to a wide range of cytotoxic activities against various human cancer cell lines. nih.gov Similarly, for a series of 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, the presence of hydroxy or benzodioxole substituents on the terminal aryl ring was found to be optimal for antifungal activity. nih.gov This indicates that the N-benzyl group in this compound is a key site for modification to modulate biological potency and selectivity.

Furthermore, the substitution pattern on the adamantane cage itself can influence activity. While the parent compound is substituted at the 1-position, studies on N-alkyl analogues of amantadine (B194251) (1-aminoadamantane) showed that increasing the size of the N-substituents could enhance potency in blocking nicotinic acetylcholine (B1216132) receptor channels. nih.gov This highlights that even subtle changes to the core structure can lead to significant variations in biological effect.

The following table summarizes SAR findings from related adamantane analogues, which can be used to infer potential relationships for this compound.

| Compound Series | Structural Modification | Impact on Biological Potency |

| Adamantyl Isothiocyanates nih.gov | Length of alkyl linker between adamantane and ITC group | A three-carbon chain (propyl) showed maximum growth inhibitory activity against cancer cells. |

| 4-Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates nih.gov | S-Arylmethyl substituent | S-benzyl and substituted S-benzyl derivatives displayed marked broad-spectrum antibacterial activities. |

| N-(Adamantan-1-yl)carbothioamides nih.gov | Substitution of piperidine (B6355638) with 1-methylpiperazine (B117243) | The piperidine analogue showed higher antimicrobial and anti-proliferative activity than the 1-methylpiperazine analogue. |

| Amantadine N-Alkyl Analogues nih.gov | Increasing N-alkyl chain length | Potency in inhibiting the indirectly elicited muscle twitch increased with N-ethyl, N-propyl, and N,N-diethyl substitution compared to amantadine. |

Role of the Adamantane Moiety in Enhancing Lipophilicity and Bioavailability (Theoretical Considerations)

The adamantane moiety is a cornerstone in medicinal chemistry, often referred to as a "lipophilic bullet," primarily due to its unique structural and physicochemical properties. nih.govresearchgate.net Its incorporation into a molecule like this compound is a deliberate strategy to modulate its pharmacokinetic profile.

Bioavailability and Pharmacokinetic Improvement: The enhanced lipophilicity conferred by the adamantane group can lead to improved bioavailability. researchgate.net Beyond this, the adamantane cage offers considerable steric bulk, which can protect adjacent functional groups—like the thioamide linker—from rapid metabolic degradation by enzymes in the liver and blood plasma. researchgate.netnih.govmdpi.com This metabolic shielding can prolong the drug's half-life, enhance its stability, and improve its distribution in the body. researchgate.netnih.gov The rigid structure of adamantane also restricts the conformational flexibility of the molecule, which can pre-organize it into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency. nih.govpublish.csiro.au

Influence of the Thioamide Group on Key Molecular Interactions

The thioamide group (C=S)NHR is a bioisostere of the more common amide group (C=O)NHR, meaning it has a similar size and shape but different electronic and chemical properties that can be exploited in drug design. nih.govnih.govresearchgate.net The substitution of an oxygen atom with sulfur in this compound has profound implications for its molecular interactions.

Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (from the N-H) but weaker hydrogen bond acceptors (at the sulfur atom) compared to their amide counterparts. nih.govhyphadiscovery.comnih.gov This is due to the larger size and greater polarizability of the sulfur atom compared to oxygen. This altered hydrogen bonding capacity can change how the molecule interacts with its biological target. If a strong hydrogen bond donation from the molecule is critical for binding, a thioamide may be advantageous. Conversely, if accepting a hydrogen bond at that position is crucial, the corresponding amide might be more potent. nih.gov

Unique Interactions: The sulfur atom in the thioamide group can participate in unique non-covalent interactions that are not possible for oxygen. One such interaction is the chalcogen bond, a favorable interaction between the electrophilic region on a covalently bonded sulfur atom and a nucleophilic partner, such as a backbone carbonyl group in a protein. nih.govtandfonline.comtandfonline.com In some enzyme inhibitors, replacing an amide with a thioamide resulted in a nearly 100-fold increase in potency, an effect attributed to the formation of a critical chalcogen bond within the protein's binding pocket. nih.govtandfonline.comtandfonline.com

Physicochemical Properties: The C=S bond in a thioamide is longer than the C=O bond in an amide, and the barrier to rotation around the C-N bond is higher, leading to a more rigid, planar structure. nih.govtandfonline.com The sulfur atom also increases the lipophilicity of the functional group, which can contribute to improved membrane permeability. nih.govtandfonline.com

The following table compares the key properties of thioamide and amide groups.

| Property | Thioamide Group (-C(S)NH-) | Amide Group (-C(O)NH-) |

| C=X Bond Length nih.govtandfonline.com | Longer (~1.71 Å) | Shorter (~1.23 Å) |

| Hydrogen Bond Acceptor Strength nih.govnih.gov | Weaker | Stronger |

| Hydrogen Bond Donor Strength (N-H) nih.govhyphadiscovery.com | Stronger | Weaker |

| C-N Bond Rotational Barrier nih.gov | Higher | Lower |

| Lipophilicity nih.govtandfonline.com | Higher | Lower |

| Potential for Chalcogen Bonding nih.govtandfonline.com | Yes | No |

Stereochemical Structure-Activity Relationship (S-SAR) Analysis

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like enzymes and receptors. While the parent compound this compound itself is achiral, substitution on the ethyl linker could introduce a chiral center, leading to stereoisomers (enantiomers or diastereomers).

A stereochemical structure-activity relationship (S-SAR) analysis would investigate the differential biological activities of these stereoisomers. It is a well-established principle that different enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and even pharmacological effects. This is because the precise three-dimensional arrangement of atoms is critical for fitting into a specific binding site on a biological target.

For example, studies on the stereoisomers of rimantadine, an adamantane derivative, have shown different binding profiles with the M2 virus channel, even though the in vivo antiviral potency of the individual enantiomers was similar to the racemic mixture. rsc.org For more complex molecules, the effect of chirality can be more pronounced. rsc.org In the synthesis of novel adamantane derivatives containing a piperidinone skeleton, enantiomerically pure molecules were specifically created to evaluate their antiviral activity, underscoring the perceived importance of stereochemistry in designing potent agents. rsc.orgnih.gov

Therefore, if analogues of this compound were synthesized with a chiral center in the linker, it would be expected that the (R)- and (S)-enantiomers could display different biological activities. An S-SAR analysis would be essential to identify the more active stereoisomer (the eutomer) and to understand the stereochemical requirements of the target binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. To date, specific QSAR models for this compound and its direct analogues are not described in the accessible scientific literature.

However, a QSAR study could be theoretically applied to a series of analogues of this compound. The process would involve several steps:

Data Set Generation: A series of analogues would be synthesized by systematically modifying the adamantane, benzyl, and ethanethioamide parts of the molecule. The biological activity (e.g., IC₅₀, EC₅₀) of each compound against a specific target would be measured.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its hydrophobicity (e.g., logP), electronic properties (e.g., dipole moment, partial charges), and steric properties (e.g., molecular volume, surface area).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the calculated descriptors to the observed biological activity.

Model Validation: The predictive power of the resulting QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

Once validated, such a QSAR model could be used to predict the biological potency of new, yet-to-be-synthesized analogues of this compound. This would allow for the rational design of more potent compounds and help prioritize synthetic efforts, thereby accelerating the drug discovery process.

Advanced Research Applications and Future Directions

Design of Molecular Probes for Biochemical Pathways

The inherent properties of the adamantane (B196018) and thioamide groups suggest that 2-(Adamantan-1-YL)-N-benzylethanethioamide could serve as a foundational scaffold for the design of novel molecular probes. The thioamide group, being a bioisostere of the amide bond, can be incorporated into peptide-like structures to probe enzymatic activities, such as those of proteases. nih.govnih.gov Thioamides are known to be more resistant to enzymatic hydrolysis than amides, which could lead to probes with enhanced stability. nih.govresearchgate.net Furthermore, the sulfur atom in the thioamide can act as a unique spectroscopic handle or a fluorescence quencher, aiding in the study of molecular interactions within biochemical pathways. nsf.gov The adamantane moiety, with its high lipophilicity, can facilitate membrane permeability, allowing the probe to access intracellular targets. ub.edu

Table 1: Potential Probe Characteristics

| Feature | Contribution from Adamantane | Contribution from Thioamide | Potential Application |

|---|---|---|---|

| Lipophilicity | High, facilitates membrane crossing | - | Probing intracellular enzymatic activity |

| Stability | Steric bulk may enhance stability | Increased resistance to hydrolysis | Long-term tracking of biochemical processes |

| Spectroscopy | - | Unique spectroscopic properties | FRET-based assays, fluorescence quenching studies |

Development of Novel Chemical Biology Tools

As a chemical biology tool, this compound could be functionalized to create bifunctional molecules. For instance, by attaching a reactive group to either the adamantane or the benzyl (B1604629) moiety, the compound could be used for activity-based protein profiling (ABPP) to identify novel enzyme targets. The thioamide's ability to interact with metal ions also opens avenues for the development of sensors for specific metal cations within a biological context. nih.gov The adamantane cage can serve as a rigid scaffold to present specific functionalities in a defined three-dimensional orientation, which is crucial for selective interactions with biological macromolecules. nih.gov

Integration into Supramolecular Assemblies for Targeted Delivery

The adamantane group is a well-known guest molecule in host-guest chemistry, readily forming stable inclusion complexes with cyclodextrins and other macrocycles. nih.govmdpi.comnih.gov This property could be exploited to integrate this compound into supramolecular assemblies for targeted drug delivery. By functionalizing the benzyl group with a therapeutic agent and using the adamantane as a handle for encapsulation within a cyclodextrin-based carrier, a targeted release system could be devised. The release of the active compound could be triggered by specific stimuli in the target environment.

Table 2: Supramolecular Assembly Components and Function

| Component | Role | Potential Advantage |

|---|---|---|

| This compound | Guest molecule with therapeutic payload | Adamantane provides a strong binding handle |

| Cyclodextrin or other macrocycle | Host molecule for encapsulation | Enhances solubility and stability of the payload |

| Targeting Ligand (on host) | Directs the assembly to specific cells or tissues | Increases therapeutic efficacy and reduces side effects |

Exploration in Materials Science as Functional Components

In materials science, the rigid and thermally stable nature of the adamantane core makes it an attractive building block for the creation of novel polymers and organic materials. wikipedia.orgrsc.org The incorporation of the this compound unit into a polymer backbone could impart unique properties, such as increased thermal stability and specific recognition capabilities due to the thioamide group. Such materials could find applications in sensors, specialty coatings, and advanced lubricants.

Theoretical Contributions to Rational Drug Design and Scaffold Optimization

The structure of this compound provides a valuable model for computational studies in rational drug design. The rigid adamantane scaffold can be used to explore the spatial requirements of binding pockets in various protein targets. ub.edunih.gov By systematically modifying the linker and the benzyl substituent, and by replacing the thioamide with other functional groups, computational chemists can build structure-activity relationship (SAR) models to optimize ligand binding and selectivity. Thioamide-containing peptides have been rationally designed as selective inhibitors of proteases, demonstrating the utility of this functional group in scaffold optimization. nih.gov

Multi-target Ligand Design Strategies Based on the Compound's Core Structure

The combination of a bulky, hydrophobic adamantane group and an aromatic benzyl group connected by a flexible linker offers a promising scaffold for the design of multi-target ligands. The adamantane moiety could be directed towards a hydrophobic pocket of one target, while the benzyl group could interact with a different site on the same or a different protein. This approach is gaining traction in drug discovery for complex diseases where modulating multiple targets simultaneously can be more effective. nih.gov

Exploring Allosteric Modulation Potential

The distinct structural features of this compound make it an interesting candidate for the exploration of allosteric modulation. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, offering a more subtle way to tune receptor activity. youtube.com The adamantane group could potentially bind to a cryptic allosteric pocket, inducing a conformational change in the protein that alters the binding of the endogenous ligand. The thioamide group could form specific hydrogen bonds or metal interactions within such a pocket, contributing to the binding affinity and modulatory effect.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic protocols for preparing 2-(Adamantan-1-YL)-N-benzylethanethioamide, and how are intermediates characterized? A: The synthesis typically involves coupling adamantane derivatives with benzylamine-containing precursors. Key steps include:

- Mannich reaction or amide coupling to introduce the adamantane moiety .

- Use of solvents like dichloromethane or ethanol under controlled temperature (e.g., 60–80°C) to optimize yield .

- Thin-layer chromatography (TLC) and NMR spectroscopy for monitoring reaction progress and verifying intermediates .

- Final purification via recrystallization or column chromatography using silica gel .

Advanced Synthesis: Reaction Optimization

Q: How can reaction conditions be optimized to improve stereochemical control or regioselectivity in derivatives of this compound? A:

- Chiral auxiliaries or asymmetric catalysts (e.g., chiral phosphines) to enforce stereochemistry, as seen in related adamantane-amino acid derivatives .

- Solvent polarity adjustments (e.g., switching from THF to DMF) to influence regioselectivity in thiadiazole-forming reactions .

- Temperature gradients during cyclization steps to minimize side products .

- Computational modeling (e.g., DFT) to predict transition states and guide optimization .

Basic Structural Characterization

Q: What experimental techniques are essential for determining the crystal structure of this compound? A:

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement and OLEX2 for structure solution and visualization .

- Displacement ellipsoids at 50% probability level to assess thermal motion .

- Hydrogen bonding analysis (e.g., intramolecular N–H···S interactions) to confirm molecular packing .

Advanced Structural Challenges

Q: How are twinned crystals or low-resolution data handled in structural determination? A:

- For twinned data , use SHELXL ’s TWIN/BASF commands to model twin domains .

- High-resolution synchrotron data (≤1.0 Å) improves refinement accuracy for disordered adamantane groups .

- Compare R-factor convergence (target: <0.05) and data-to-parameter ratios (>10:1) to validate models .

Basic Biological Activity Profiling

Q: What in vitro assays are commonly used to evaluate the biological activity of adamantane-thioamide derivatives? A:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition studies : Fluorometric assays targeting viral proteases or kinases .

Advanced Bioactivity Experimental Design

Q: How can researchers design mechanistic studies to elucidate the compound’s interaction with biological targets? A:

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity .

- Co-crystallization with target proteins (e.g., viral proteases) followed by SCXRD to identify binding pockets .

- Molecular dynamics simulations (e.g., GROMACS) to model adamantane’s rigid hydrophobic interactions .

Addressing Data Contradictions

Q: How should conflicting bioactivity data between stereoisomers or analogs be resolved? A:

- Chiral HPLC to isolate enantiomers and test activity separately, as stereochemistry significantly impacts binding (e.g., (R)- vs. (S)-isomers) .

- Dose-response curves (IC50/EC50 comparisons) to validate potency differences .

- Meta-analysis of related adamantane derivatives to identify structural determinants of activity .

Basic Physical Property Analysis

Q: What methods are used to determine solubility and stability under experimental conditions? A:

- High-performance liquid chromatography (HPLC) with UV detection to quantify solubility in buffers (e.g., PBS, DMSO) .

- Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring of degradation products .

Advanced Computational Modeling

Q: How can QSAR or molecular docking predict the compound’s pharmacokinetic properties? A:

- Quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and adamantane’s volume .

- AutoDock Vina or Schrödinger Suite for docking into protein active sites, focusing on hydrophobic pockets accommodating adamantane .

- ADMET prediction tools (e.g., SwissADME) to estimate bioavailability and blood-brain barrier penetration .

Safety and Handling Protocols

Q: What safety measures are critical when handling this compound in the lab? A:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- First aid : Immediate rinsing with water for eye/skin exposure; seek medical consultation for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.